6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a bromine atom, a keto group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the keto group to a carboxylic acid.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Halogen exchange reactions involving the bromine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound derivatives with additional carboxylic acid groups .
Scientific Research Applications
6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of materials such as light-emitting diodes and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Shares a similar structure but differs in the position of the bromine atom.
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one: Another related compound with a different substitution pattern.
Uniqueness
6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-bromo-2-oxo-3,4-dihydro-1H-1,8-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c10-5-1-4-2-6(9(14)15)8(13)12-7(4)11-3-5/h1,3,6H,2H2,(H,14,15)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRASSJUTKYSGRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=C(C=N2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.